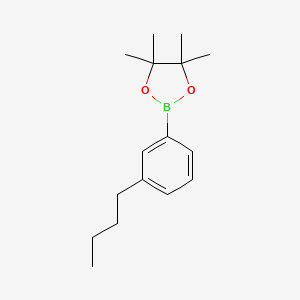
2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate (K2CO3), and solvents such as toluene or dioxane. The reaction is typically carried out under mild conditions, making it suitable for a wide range of functional groups .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research In chemistry, it is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds In biology, it can be used to label biomolecules for imaging and diagnostic purposesIn industry, it is used in the production of advanced materials and fine chemicals .
作用機序
The mechanism of action of 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the organoboron compound to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrate .
類似化合物との比較
Similar Compounds: Similar compounds include other organoboron reagents such as bis(pinacolato)diboron and phenylboronic acid. These compounds share similar reactivity and are also used in Suzuki–Miyaura coupling reactions .
Uniqueness: What sets 2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique structure, which provides enhanced stability and reactivity in coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .
特性
分子式 |
C16H25BO2 |
|---|---|
分子量 |
260.2 g/mol |
IUPAC名 |
2-(3-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO2/c1-6-7-9-13-10-8-11-14(12-13)17-18-15(2,3)16(4,5)19-17/h8,10-12H,6-7,9H2,1-5H3 |
InChIキー |
KKEGRORISWZOJR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


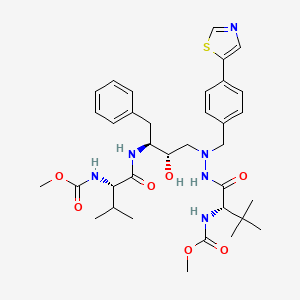
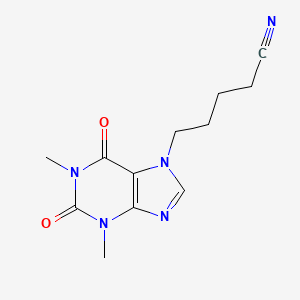
![Ethanone, 1-[4-(methylthio)-2-pyridinyl]-](/img/structure/B8525236.png)
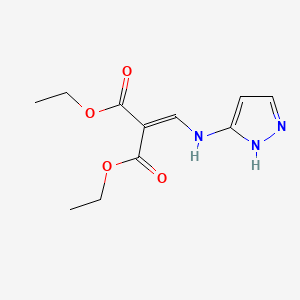
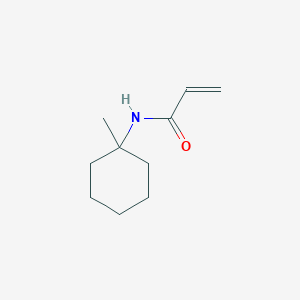
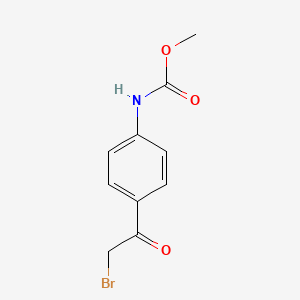
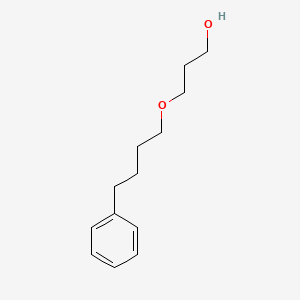
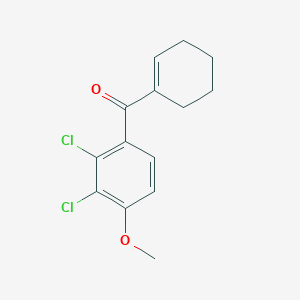
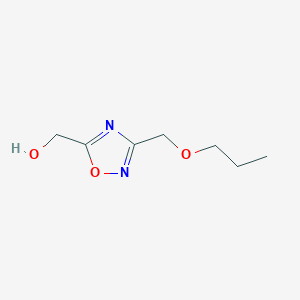
![5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B8525283.png)
![1'-(Chloroacetyl)-spiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B8525320.png)
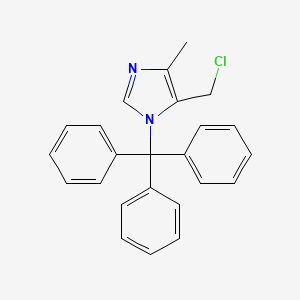

![2H-1-Benzopyran-2-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B8525339.png)
